Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate typically involves the reaction of phthalic anhydride with tert-butylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,2,3,4-tetrahydrophthalazine-2-carboxylate: Similar compounds include other phthalazine derivatives with different substituents.
Phthalazine: The parent compound, phthalazine, shares the core structure but lacks the tert-butyl and carboxylate groups.
Uniqueness
This compound is unique due to its specific tert-butyl and carboxylate substituents, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-phthalazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14-15/h4-7,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUIUKVVTWQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.